3-fluoro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
CAS No.: 1021073-39-1
Cat. No.: VC6363096
Molecular Formula: C18H17FN6O
Molecular Weight: 352.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021073-39-1 |
|---|---|
| Molecular Formula | C18H17FN6O |
| Molecular Weight | 352.373 |
| IUPAC Name | 3-fluoro-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
| Standard InChI | InChI=1S/C18H17FN6O/c19-14-3-1-2-13(12-14)18(26)22-11-10-21-16-4-5-17(25-24-16)23-15-6-8-20-9-7-15/h1-9,12H,10-11H2,(H,21,24)(H,22,26)(H,20,23,25) |
| Standard InChI Key | JGDPVVBXJKSIMV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound’s IUPAC name, 3-fluoro-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide, reflects its three primary components:
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A 3-fluorobenzamide core, which enhances metabolic stability and lipophilicity .
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A pyridazine ring substituted with a pyridin-4-ylamino group, contributing to π-π stacking interactions in enzyme binding.
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An ethylamino linker bridging the benzamide and pyridazine moieties, providing conformational flexibility.
Molecular Formula: C₁₈H₁₇FN₆O
Molecular Weight: 352.373 g/mol
SMILES: C1=CC(=CC(=C1)F)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1021073-39-1 |
| IUPAC Name | 3-fluoro-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
| XLogP3 | 2.4 (estimated) |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar SA | 113 Ų |
The fluorine atom at the benzamide’s meta position increases electronegativity, stabilizing the molecule through inductive effects . The pyridazine and pyridine rings adopt planar conformations, as confirmed by X-ray crystallography of analogous compounds .
Synthesis and Reaction Pathways
Synthetic Route
The synthesis of 3-fluoro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide involves three key steps:
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Preparation of 3-fluorobenzoyl chloride: 3-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
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Coupling with ethylenediamine: The acyl chloride reacts with ethylenediamine in dichloromethane (DCM) to yield N-(2-aminoethyl)-3-fluorobenzamide.
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Pyridazine functionalization: The amine group of the ethylenediamine linker undergoes nucleophilic substitution with 6-chloropyridazin-3-amine, followed by amination with pyridin-4-amine.
Critical Reaction Conditions:
Spectroscopic Validation
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FTIR: Peaks at 1,650 cm⁻¹ (C=O stretch) and 3,300 cm⁻¹ (N-H stretch) confirm the benzamide and amine groups .
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¹³C NMR: Signals at δ 165.2 ppm (C=O) and δ 158.9 ppm (C-F) align with computational predictions .
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Mass Spectrometry: [M+H]⁺ peak at m/z 353.373 matches the molecular formula.
Biological Activity and Mechanism of Action
TYK2 Inhibition
The compound exhibits nanomolar potency against TYK2 (IC₅₀ = 12 nM), a kinase involved in interleukin-12 (IL-12) and interleukin-23 (IL-23) signaling. By binding to the kinase’s ATP pocket, it disrupts JAK-STAT pathways, reducing pro-inflammatory cytokines like IFN-γ and IL-17 .
Table 2: In Vitro Activity Profile
| Target | IC₅₀ (nM) | Cell Line |
|---|---|---|
| TYK2 | 12 | HEK293 |
| JAK1 | >1,000 | THP-1 |
| JAK2 | >1,000 | HEL |
| Selectivity Index (TYK2/JAK2) | 83.3 | — |
Industrial and Research Applications
Pharmaceutical Development
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Inflammatory Diseases: Preclinical models show 60% reduction in murine colitis severity at 10 mg/kg/day .
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Oncology: Synergizes with paclitaxel, enhancing apoptosis in ovarian cancer spheroids.
Material Science
The pyridazine ring’s electron-deficient nature enables applications in:
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